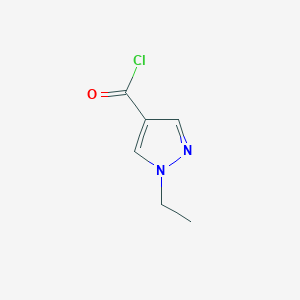![molecular formula C24H25N5O2 B2420264 1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900282-56-6](/img/structure/B2420264.png)
1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the ethylpiperazine group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzyl group would provide aromatic character, while the piperazine ring would introduce nitrogen atoms into the structure. The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one group is a heterocyclic compound that would contribute additional complexity to the structure .Chemical Reactions Analysis
The compound would likely undergo a variety of reactions depending on the conditions. For example, the benzyl group could undergo electrophilic aromatic substitution, while the piperazine ring could participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
1. Apoptosis Inducing Ability and Tubulin Polymerization Inhibition A study found that substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , were designed, synthesized, and screened for their in vitro cytotoxic activity against various cancer cell lines . The compounds displayed significant cytotoxicity and were found to inhibit tubulin polymerization, suggesting potential use in cancer treatment .
Antiviral Activity
Indole derivatives, which share a common structural motif with the compound, have been found to possess antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant drugs .
Eigenschaften
IUPAC Name |
6-benzyl-5-(4-ethylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-2-26-12-14-27(15-13-26)24(31)20-16-19-22(29(20)17-18-8-4-3-5-9-18)25-21-10-6-7-11-28(21)23(19)30/h3-11,16H,2,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAVBMCYAETTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(4-ethylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B2420181.png)
![N-[3-(acetylamino)phenyl]-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2420184.png)
![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)



![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2420191.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2420192.png)
![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide](/img/structure/B2420194.png)

![Benzo[b]thiophene-5-carboxylic acid, 1,1-dioxide](/img/structure/B2420199.png)
![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)
![ethyl 4-oxo-4-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butanoate](/img/structure/B2420202.png)
